2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-nitrophenyl)acetamide
Description
This compound features a triazolo[4,3-a]pyrimidine core substituted with methyl groups at positions 5 and 6, a ketone at position 7, and a thioacetamide bridge linking to a 3-nitrophenyl moiety. The triazolo-pyrimidine scaffold is known for its bioactivity in medicinal and agrochemical contexts, while the thioether and nitro groups may enhance binding affinity and metabolic stability .
Properties
IUPAC Name |
2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O4S/c1-8-9(2)20-14(17-13(8)23)18-19-15(20)26-7-12(22)16-10-4-3-5-11(6-10)21(24)25/h3-6H,7H2,1-2H3,(H,16,22)(H,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGKEFPEMUVIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-nitrophenyl)acetamide is a member of the triazolo-pyrimidine family known for its diverse biological activities. This article delves into its biological activity, pharmacological potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₄N₆O₄S
- Molecular Weight : 374.4 g/mol
- CAS Number : 891130-70-4
The compound features a triazolo-pyrimidine core structure with a thioether linkage and an acetamide functional group, which contribute to its reactivity and biological properties.
The triazolo-pyrimidine scaffold has shown significant interaction with various biological targets due to its ability to form hydrogen bonds. This characteristic allows the compound to engage with multiple receptors and enzymes:
- Enzyme Inhibition : Compounds similar to this structure have been reported to inhibit:
- Carbonic anhydrase
- Cholinesterase
- Alkaline phosphatase
- Aromatase
These interactions suggest potential applications in treating conditions where these enzymes play a critical role.
Pharmacological Effects
Research indicates that the compound exhibits a range of pharmacological activities:
-
Anticancer Activity :
- In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazolo-pyrimidines have shown promising results against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC₅₀ values comparable to established chemotherapeutics like ketoconazole .
- Anti-inflammatory Properties :
- Antibacterial Activity :
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC₅₀ Value (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | HepG2 | 9.1 | |
| Anticancer | MCF-7 | ≤ 10 | |
| Anti-inflammatory | RAW264.7 | Significant | |
| Antibacterial | Various strains | Effective |
Pharmacokinetics
In silico studies on the pharmacokinetics of triazolo-pyrimidine derivatives suggest favorable absorption and distribution characteristics. Molecular modeling indicates that modifications in the structure can enhance bioavailability and target specificity .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structures possess significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.
- Cytotoxicity : Investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression. Studies highlight that similar compounds can inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases .
Case Study 1: Anticancer Properties
A study focused on the anticancer properties of similar triazole derivatives demonstrated significant growth inhibition against multiple cancer cell lines. For example, a derivative showed percent growth inhibitions (PGIs) of over 80% against cell lines such as OVCAR-8 and NCI-H40, indicating strong potential for therapeutic application in oncology .
Case Study 2: Enzyme Inhibition Profiles
Research into enzyme inhibition profiles revealed that compounds with similar structures effectively inhibited acetylcholinesterase activity, suggesting potential applications in treating conditions like Alzheimer's disease. This aligns with the broader interest in developing inhibitors targeting cholinergic pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Key Observations:
- Triazolo-Pyrimidine vs. Imidazo-Pyridine : The target’s triazolo-pyrimidine core differs from the imidazo-pyridine in , which lacks the triazole ring but shares nitroaryl substituents. The nitro group’s position (3- vs. 4-nitrophenyl) may influence electronic properties and target binding .
- Thioacetamide Linkers: Both the target and the pyrimidine-quinoxaline hybrid in utilize thioacetamide bridges. However, the latter’s quinoxaline moiety and chloro substituent suggest divergent bioactivity profiles, possibly targeting kinases or DNA-interacting enzymes .
- Agrochemical Relevance: Flumetsulam () shares a triazolo-pyrimidine backbone but incorporates sulfonamide and fluorine groups, highlighting how minor structural changes (e.g., sulfonamide vs. thioacetamide) tailor compounds for specific applications like herbicidal action .
Physicochemical and Spectral Data
- Melting Points : The target’s melting point is unreported, but analogs with nitro or chloro substituents (e.g., 230–245°C in ) suggest a high melting range due to aromatic stacking and hydrogen bonding.
- Spectroscopy : IR and NMR data for analogs (e.g., ’s 1H/13C NMR shifts) provide benchmarks for verifying the target’s structure. The nitro group’s strong IR absorption near 1,520 cm⁻¹ and acetamide’s C=O stretch (~1,680 cm⁻¹) would be critical markers .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves a multi-step route: (i) formation of the triazolo-pyrimidine core via cyclization reactions, (ii) introduction of the thioether group through nucleophilic substitution, and (iii) coupling with the 3-nitrophenylacetamide moiety using carbodiimide-based coupling agents. Key optimizations include solvent selection (e.g., ethanol or acetone for polar intermediates), temperature control (reflux conditions for cyclization), and catalyst use (e.g., DMAP for acetylation). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is mandatory to confirm backbone connectivity and substituent positions, particularly distinguishing between regioisomers. Infrared (IR) spectroscopy validates functional groups (e.g., C=O at ~1700 cm⁻¹, S–C at ~600 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity should be assessed via HPLC with UV detection at 254 nm .
Q. What are the recommended storage conditions to maintain compound stability?
Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation of the thioether group and photodegradation of the nitroaryl moiety. Lyophilization is advised for long-term storage of aqueous-soluble derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?
Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., –NO₂, –F) on the phenyl ring enhance target binding affinity by 2–3-fold compared to electron-donating groups (–OCH₃). For example, the 3-nitrophenyl analog shows superior kinase inhibition (IC₅₀ = 0.8 μM) versus the 4-ethoxyphenyl derivative (IC₅₀ = 2.5 μM). Computational docking (e.g., AutoDock Vina) can predict substituent effects on binding pocket interactions .
Q. What strategies mitigate low solubility in pharmacological assays?
Solubility can be improved via:
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
Discrepancies often arise from assay-specific conditions (e.g., bacterial strain variability, cancer cell line selection). Standardize protocols using CLSI guidelines for antimicrobial testing and NCI-60 panels for anticancer screening. Cross-validate findings with orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation for apoptosis) .
Q. What experimental approaches identify the compound’s molecular targets in kinase inhibition?
- Kinase profiling : Use broad-spectrum kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify primary targets.
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts upon compound binding.
- CRISPR-Cas9 knockout : Validate target necessity by assessing resistance in kinase-deficient cell lines .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to account for off-target effects?
Use a tiered approach:
- Primary screen : Test a wide concentration range (0.1–100 μM) to identify IC₅₀ values.
- Secondary assays : Include counter-screens against related enzymes (e.g., phosphatases for kinase inhibitors) to assess selectivity.
- Tertiary validation : Employ transcriptomics (RNA-seq) to detect pathway-level perturbations unrelated to the primary target .
Q. What statistical methods are recommended for analyzing synergistic effects in combination therapies?
Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software. A CI <1 indicates synergy. Pair this with isobolographic analysis to visualize dose reductions. Replicate experiments in triplicate to ensure robustness .
Q. How can in silico models predict metabolic stability and toxicity early in development?
Use tools like Schrödinger’s ADMET Predictor or SwissADME to estimate:
- Metabolic sites : Cytochrome P450 interactions (CYP3A4/2D6).
- Toxicity alerts : AMES mutagenicity and hERG channel inhibition risks.
Validate predictions with microsomal stability assays (e.g., human liver microsomes) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
